molecular formula C6H8ClNO2 B6592362 4-Amino-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1956318-23-2

4-Amino-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B6592362
CAS No.: 1956318-23-2
M. Wt: 161.58 g/mol
InChI Key: WPGDIHYIPQGBBY-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2H-pyran-2-one hydrochloride is a heterocyclic compound that belongs to the pyran family This compound is characterized by a six-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ammonia or an amine under acidic conditions. One common method is the Biginelli reaction, which involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with an aldehyde and urea in the presence of a catalyst such as hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Biginelli reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol, with the temperature and reaction time carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyl-2H-pyran-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Amino-6-methyl-2H-pyran-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .

Comparison with Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: This compound is structurally similar but lacks the amino group.

    4-Methoxy-6-methyl-2H-pyran-2-one: This derivative has a methoxy group instead of an amino group.

Uniqueness: 4-Amino-6-methyl-2H-pyran-2-one hydrochloride is unique due to its amino group, which imparts distinct chemical and biological properties.

Biological Activity

4-Amino-6-methyl-2H-pyran-2-one hydrochloride is a synthetic compound belonging to the pyranone family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyranone ring with an amino group at the 4-position and a methyl group at the 6-position. This configuration is critical for its biological activity.

Property Details
Molecular Formula C₆H₈ClN₃O
Molecular Weight 175.59 g/mol
Solubility Soluble in water and organic solvents
Chemical Classification Pyranone derivative

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Notably, in vitro assays demonstrated that it inhibits the proliferation of human cancer cell lines such as A549 (lung cancer) and DU145 (prostate cancer). The compound's IC50 values ranged from 0.059 to 0.090 μM, indicating potent cytotoxic effects against these cell lines .

Cell Line IC50 (μM) Effect
A549 (Lung Cancer)0.059Significant growth inhibition
DU145 (Prostate)0.090Significant growth inhibition

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cancer cells. The compound may induce apoptosis through the activation of caspases and modulation of apoptotic pathways . Additionally, it has been suggested that the compound may act as a topoisomerase inhibitor, interfering with DNA replication in cancer cells .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against various microbial strains. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as a lead compound for antibiotic development .

Anticancer Research

A comprehensive investigation into the anticancer effects revealed that derivatives of this compound could be more effective when combined with other chemotherapeutic agents. For instance, combinations with doxorubicin showed enhanced cytotoxicity in resistant cancer cell lines . The study highlighted the importance of structural modifications to improve efficacy.

Properties

IUPAC Name

4-amino-6-methylpyran-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDIHYIPQGBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956318-23-2
Record name 2H-Pyran-2-one, 4-amino-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956318-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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